1,4-bis[(2,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane
Description
1,4-bis[(2,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane is a diazepane-derived compound featuring a seven-membered ring with two nitrogen atoms at the 1 and 4 positions. Each nitrogen is further functionalized with a sulfonyl group (-SO₂-) linked to a 2,5-dimethoxyphenyl moiety.
Properties
IUPAC Name |
1,4-bis[(2,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O8S2/c1-28-16-6-8-18(30-3)20(14-16)32(24,25)22-10-5-11-23(13-12-22)33(26,27)21-15-17(29-2)7-9-19(21)31-4/h6-9,14-15H,5,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCDWNCMOMTIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis[(2,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2,5-dimethoxybenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-bis[(2,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives. Substitution reactions can result in various substituted diazepane derivatives.
Scientific Research Applications
1,4-bis[(2,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,4-bis[(2,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The diazepane ring provides a rigid scaffold that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The closest structural analog identified in the evidence is 1,4-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane (CAS 669728-58-9). Key differences between the two compounds include:
Substituents on the Aromatic Rings :
- The target compound features 2,5-dimethoxyphenyl groups, which are electron-rich due to the electron-donating methoxy (-OCH₃) substituents.
- The analog in the evidence contains 2,4,5-trichlorophenyl groups, where chlorine atoms act as electron-withdrawing groups, reducing electron density on the aromatic ring.
Molecular Weight and Formula :
- The dimethoxy derivative has a lower molecular weight (502.61 g/mol) compared to the trichloro analog (586.84 g/mol) due to the lighter methoxy groups replacing chlorine atoms.
Table 1: Comparative Analysis of Key Properties
Research Implications
- Electronic Effects : The methoxy groups in the target compound likely enhance solubility in polar solvents, making it more suitable for applications in aqueous systems or drug formulations. In contrast, the trichloro analog’s lipophilic nature may favor membrane permeability or use in hydrophobic matrices.
- Synthetic Utility : The trichloro derivative’s electron-deficient aromatic rings could facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the dimethoxy variant may serve as a stabilizing ligand in catalysis or as a building block for supramolecular chemistry.
Notes on Limitations and Further Research
Data Availability : Direct experimental data (e.g., melting points, spectral profiles) for this compound are absent in the provided evidence. Comparisons herein rely on structural analogies and computational estimates.
Research Gaps : Detailed studies on the synthesis, biological activity, and material properties of the dimethoxy variant are needed to validate hypotheses about its behavior.
Methodology : Future work should include DFT calculations to predict reactivity and experimental characterization (e.g., NMR, HPLC) to confirm purity and stability.
Biological Activity
1,4-bis[(2,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
- Molecular Formula : C21H28N2O8S2
- Molecular Weight : 500.59 g/mol
- IUPAC Name : this compound
Synthesis
The compound is synthesized through the reaction of 1,4-diazepane with 2,5-dimethoxybenzenesulfonyl chloride. This reaction typically occurs in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the process. The reaction conditions are optimized to ensure high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonyl groups in the compound can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The diazepane ring enhances binding affinity due to its rigid structure.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : A study on related benzodiazepine derivatives demonstrated that modifications at the C3 position significantly affect cytotoxicity against T-cells, suggesting that structural features are crucial for activity .
- Mechanism : The apoptosis observed in treated cancer cells does not stem from mitochondrial inhibition but rather from alternative pathways activated by the compound's interaction with cellular targets .
Enzyme Inhibition
The compound shows potential as an enzyme inhibitor. The sulfonyl groups can covalently bond with nucleophilic residues in enzyme active sites, leading to decreased enzyme activity. This mechanism is particularly relevant in drug design for targeting specific enzymes involved in disease pathways.
Study on Structural Variants
A comparative study on various benzodiazepine derivatives highlighted that those with larger aromatic groups at the C3 position displayed enhanced cytotoxicity. This finding underscores the importance of structural modifications in developing potent anticancer agents .
Applications
- Medicinal Chemistry : The compound is being explored for its potential use in developing new anticancer drugs.
- Biological Research : It serves as a tool for studying protein interactions and enzyme mechanisms.
- Industrial Applications : Potential uses include the development of advanced materials with specific properties due to its unique chemical structure.
Comparison with Similar Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| 1,4-bis[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane | Structure | Antimicrobial properties |
| 1,4-benzodiazepine-2,5-diones | - | T-cell selective cytotoxicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
